N-(4-氯苯基)-2-((5-(3-苯基脲基)-1,3,4-噻二唑-2-基)硫)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

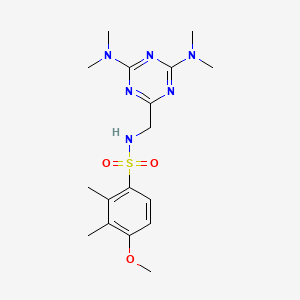

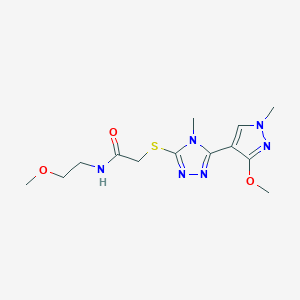

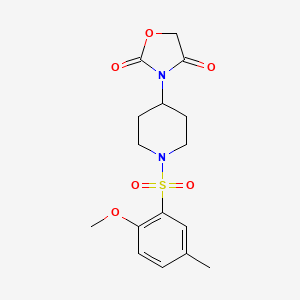

“N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” is a chemical compound with the molecular formula C17H14ClN5O2S2. It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .

Molecular Structure Analysis

The molecular structure of “N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” includes a 1,3,4-thiadiazole moiety, which is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and two nitrogen atoms . This moiety is known to exhibit a wide range of biological activities .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .

Physical And Chemical Properties Analysis

The molecular weight of “N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” is 419.9. Other physical and chemical properties are not specified in the retrieved papers.

科学研究应用

分子结构和相互作用

对类似结构的研究,例如N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamides,专注于它们的分子构型和分子间相互作用。这些化合物以其“V”形分子结构和通过各种分子间氢键和π相互作用生成3-D阵列而著称,表明它们具有形成稳定的分子复合物的潜力(Boechat et al., 2011)。

抗癌活性

已合成并评估了几种含噻二唑苯脲的衍生物的抗癌活性。一项针对2-acetamide-5-phenylthio-1,3,4-thiadiazol衍生物的研究强调了它们作为针对人类癌细胞系的抗增殖剂的潜力,其中特定化合物表现出显着的细胞毒性作用并诱导癌细胞凋亡(Toolabi et al., 2022)。

合成和抗菌活性

对相关化合物(例如4-oxo-thiazolidines和2-oxo-azetidines)的合成和抗菌活性的研究表明,这些衍生物对革兰氏阳性菌和革兰氏阴性菌均具有中等至良好的活性。已分析这些化合物的结构和物理化学参数,以了解其抗菌功效(Desai et al., 2008)。

分子对接和药理学评估

进一步的研究包括噻二唑衍生物的分子对接和药理学评估,重点关注它们与生物靶标的相互作用以及作为候选药物的潜力。例如,双-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide类似物已被探索为谷氨酰胺酶抑制剂,显示出减弱某些人类淋巴瘤细胞生长的希望(Shukla et al., 2012)。

未来方向

The future directions for research on “N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide” could include further exploration of its biological activities and potential applications in medicine or agriculture. Given the wide range of activities exhibited by similar compounds, there may be potential for the development of new drugs or pesticides .

作用机制

Target of Action

The primary target of N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .

Mode of Action

The interaction of N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide It is suggested that the compound could be an activator of the insect ryr .

Biochemical Pathways

The biochemical pathways affected by N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Given its target, it is likely that it affects calcium signaling pathways, as the ryr is a calcium-release channel .

Result of Action

The molecular and cellular effects of N-(4-chlorophenyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide It has been shown to have insecticidal activities against diamondback moth (plutella xylostella), suggesting it could affect insect physiology .

属性

IUPAC Name |

N-(4-chlorophenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5O2S2/c18-11-6-8-13(9-7-11)19-14(24)10-26-17-23-22-16(27-17)21-15(25)20-12-4-2-1-3-5-12/h1-9H,10H2,(H,19,24)(H2,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUBCUXESDOJDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2685277.png)

![2-phenyl-4-[(2-pyrazinylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B2685288.png)

![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2685292.png)

![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2685295.png)